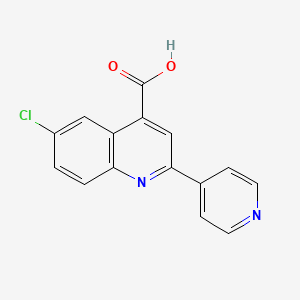

6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid

描述

6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid (CAS: 669708-95-6) is a heterocyclic organic compound featuring a quinoline backbone substituted with a chlorine atom at position 6, a pyridinyl group at position 2, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₅H₉ClN₂O₂, with a molecular weight of 284.70 g/mol . This compound is of interest in pharmaceutical chemistry due to its structural complexity, which enables interactions with biological targets such as enzymes and receptors. It is commonly utilized as a synthetic intermediate for developing bioactive molecules, including kinase inhibitors and antimicrobial agents .

属性

IUPAC Name |

6-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O2/c16-10-1-2-13-11(7-10)12(15(19)20)8-14(18-13)9-3-5-17-6-4-9/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVYVTRILLYVLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=N2)C3=CC=NC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396439 | |

| Record name | 6-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669708-95-6 | |

| Record name | 6-Chloro-2-(4-pyridinyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669708-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may start with the formation of a quinoline derivative, followed by chlorination and subsequent introduction of the pyridinyl group. The final step often involves carboxylation to introduce the carboxylic acid functional group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and stringent control of reaction conditions ensures the consistent quality of the final product .

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis or via activated intermediates. For example:

-

Reaction with methanol in the presence of H<sub>2</sub>SO<sub>4</sub> yields the corresponding methyl ester.

-

Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub>@(CH<sub>2</sub>)<sub>3</sub>–urea–thiazole sulfonic acid chloride catalyzes esterification with ethanol at 80°C, achieving yields >85% within 30 minutes .

| Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Methanol | H<sub>2</sub>SO<sub>4</sub> | 60 | 4 | 78 | |

| Ethanol | Fe<sub>3</sub>O<sub>4</sub> nanocomposite | 80 | 0.5 | 87 |

Amidation Reactions

The acid reacts with primary and secondary amines to form amides, often via activation as an acyl chloride:

-

Treatment with oxalyl chloride converts the carboxylic acid to 6-chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride, which reacts with amines (e.g., benzylamine) to yield stable amides.

-

A Fe<sub>3</sub>O<sub>4</sub>-based catalyst enables efficient amidation under solvent-free conditions .

| Amine | Catalyst | Yield (%) | Reaction Time (min) | Source |

|---|---|---|---|---|

| Benzylamine | Oxalyl chloride | 82 | 120 | |

| Aniline | Fe<sub>3</sub>O<sub>4</sub> nanocomposite | 89 | 30 |

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures:

-

Heating above 200°C results in CO<sub>2</sub> elimination, forming 6-chloro-2-pyridin-4-ylquinoline. This reaction is exploited to generate simplified heterocyclic scaffolds for further functionalization.

| Temperature (°C) | Product | Yield (%) | Source |

|---|---|---|---|

| 220 | 6-Chloro-2-pyridin-4-ylquinoline | 65 |

Nucleophilic Aromatic Substitution

The chlorine atom at position 6 participates in nucleophilic substitution:

-

Reaction with propargyl bromide in DMF catalyzed by tetrabutylammonium bromide (TBAB) yields 6-propargyloxy derivatives .

-

Ammonia or amines can displace chlorine under high-temperature conditions .

Metal-Catalyzed Cross-Couplings

The pyridine and quinoline rings enable participation in Suzuki-Miyaura and Ullmann couplings:

-

Palladium-catalyzed coupling with arylboronic acids introduces substituents at the quinoline C-2 position .

-

Copper-mediated Ullmann reactions facilitate C–N bond formation with aryl halides.

Coordination Chemistry

The pyridine nitrogen and carboxylic acid group act as ligands for metal ions:

-

Forms stable complexes with transition metals (e.g., Fe<sup>3+</sup>, Cu<sup>2+</sup>), which are studied for catalytic and antimicrobial applications .

| Metal Ion | Coordination Sites | Application | Source |

|---|---|---|---|

| Fe<sup>3+</sup> | Pyridine N, COO<sup>−</sup> | Oxidation catalysis | |

| Cu<sup>2+</sup> | Pyridine N, COO<sup>−</sup> | Antimicrobial agents |

Photochemical Reactions

UV irradiation induces dimerization or decomposition:

-

Exposure to UV light (254 nm) in ethanol generates dimeric products via [2+2] cycloaddition.

| Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| UV (254 nm), 6 h | Dimeric quinoline derivative | 41 |

This compound’s multifunctional reactivity makes it a versatile intermediate in medicinal chemistry and materials science. Its applications range from HDAC inhibition in cancer therapy to catalysis in organic synthesis , underscoring its importance in advanced chemical research.

科学研究应用

Pharmaceutical Development

This compound has garnered attention for its potential as an antimicrobial agent and an anticancer drug . Its unique structure allows it to interact with various biological targets.

Antimicrobial Activity

Research indicates that 6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid exhibits significant antimicrobial properties against multiple pathogens. It has been shown to inhibit the growth of bacteria and fungi, making it a candidate for developing new antibiotics.

Anticancer Potential

The compound demonstrates promising activity against various cancer cell lines, including leukemia and melanoma. Studies indicate that it can inhibit cell proliferation through mechanisms such as:

- Inhibition of Protein Synthesis : Targeting translation elongation factor 2 in malaria parasites.

- Cell Cycle Arrest : Inducing G0/G1 phase arrest in cancer cells without triggering apoptosis.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

Antimalarial Activity

A study demonstrated that derivatives of quinoline, including this compound, exhibit moderate to high potency against Plasmodium falciparum, the malaria-causing parasite. The mechanism involves inhibiting translation elongation factor 2, crucial for protein synthesis in the parasite.

Anticancer Efficacy

In preclinical studies conducted by the National Cancer Institute, over 200 derivatives were synthesized and screened for anticancer activity. The results indicated that this compound exhibited potent activity against various cancer cell lines, with IC50 values in the low micromolar range.

作用机制

The mechanism of action of 6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed effects. For example, it can target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, thereby exhibiting antibacterial activity . The exact pathways and molecular interactions depend on the specific application and context of use.

相似化合物的比较

2-(2-Chlorophenyl)-6-methylquinoline-4-carboxylic acid (CAS: 522598-05-6)

- Molecular Formula : C₁₈H₁₃ClN₂O₂

- Molecular Weight : 324.76 g/mol

- Key Differences : Replaces the pyridinyl group at position 2 with a 2-chlorophenyl substituent and introduces a methyl group at position 5.

- This modification is relevant in designing CNS-targeting drugs .

6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride (CAS: N/A)

- Molecular Formula : C₁₇H₁₄Cl₂N₂O

- Molecular Weight : 333.22 g/mol

- Key Differences : Substitutes the chlorine at position 6 with an ethyl group and replaces the carboxylic acid with a reactive carbonyl chloride.

- The carbonyl chloride functionality makes it a versatile intermediate for amide coupling reactions .

Pyridine and Pyrimidine Derivatives

6-Chloro-4-methylpyridine-2-carboxylic acid (CAS: 324028-95-7)

- Molecular Formula: C₇H₆ClNO₂

- Molecular Weight : 171.58 g/mol

- Key Differences: Simplifies the quinoline backbone to a pyridine ring, retaining the chlorine and carboxylic acid groups but adding a methyl group at position 3.

- Implications: The smaller pyridine core reduces molecular weight and complexity, favoring applications in agrochemicals or small-molecule diagnostics .

6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid (CAS: 1240595-21-4)

- Molecular Formula : C₁₀H₆ClN₃O₂

- Molecular Weight : 235.63 g/mol

- Key Differences: Replaces the quinoline system with a pyrimidine ring, introducing a pyridinyl group at position 2.

- Implications : The pyrimidine core enhances hydrogen-bonding capacity, which may improve solubility and target engagement in antiviral or anticancer agents .

Physicochemical and Functional Comparison

生物活性

Overview

6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid is a heterocyclic compound with the molecular formula and a molecular weight of approximately 284.69 g/mol. This compound features a quinoline core substituted with a chlorine atom at the 6th position and a pyridine moiety at the 2nd position, contributing to its unique chemical properties and biological activities. Research has indicated that it possesses significant antimicrobial and anticancer properties, making it a compound of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Inhibition of Enzymes : The compound may inhibit essential enzymes such as bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication, thereby exhibiting antibacterial activity.

- Anticancer Activity : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Interaction with Receptors : It may modulate receptor activity, acting as an agonist or antagonist depending on the target.

Biological Activities

Research findings indicate several notable biological activities associated with this compound:

- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains, including those resistant to conventional antibiotics.

- Anticancer Properties : Demonstrated potential in inhibiting the growth of cancer cells in vitro, suggesting its role as a therapeutic agent in oncology.

- Antiviral Potential : Some studies have indicated activity against viral infections, positioning it as a candidate for further antiviral research .

Antimicrobial Studies

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings highlight its potential as an alternative treatment for bacterial infections.

Anticancer Activity

In vitro studies assessed the impact of this compound on various cancer cell lines, including breast and lung cancers. The results are shown below:

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 ± 2 | Inhibition of cell proliferation | |

| A549 (Lung Cancer) | 20 ± 3 | Induction of apoptosis |

These results suggest that this compound may serve as a lead compound for developing new anticancer therapies.

常见问题

Q. What are the recommended synthetic routes for 6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid?

A common method involves condensation of 4-chlorobenzaldehyde with 2-aminopyridine, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . Alternative pathways include functional group modifications and multi-step protocols, as demonstrated in quinoline-carboxylic acid derivatives (e.g., Scheme 30 in Kumar et al., 2021) . Optimize reaction time and temperature to improve yield (typically 60-80% in lab-scale syntheses).

Q. How can spectroscopic techniques validate the structure of this compound?

Use -NMR to confirm aromatic proton environments (e.g., pyridine and quinoline rings) and -NMR to identify carbonyl (C=O) and chloro-substituted carbons . High-resolution mass spectrometry (HRMS) can verify the molecular formula () . FT-IR is critical for detecting carboxylic acid O-H stretches (~2500-3300 cm) and C=O vibrations (~1680 cm) .

Q. What chemical reactivity should be considered during derivatization?

The chlorophenyl group undergoes nucleophilic substitution (e.g., with amines or thiols), while the carboxylic acid can be esterified or amidated . Reductive amination or palladium-catalyzed cross-coupling may modify the pyridine moiety. Monitor reaction progress via TLC or HPLC to avoid side products like over-oxidized intermediates .

Q. How is the compound’s bioactivity evaluated in preclinical studies?

Screen for antimicrobial activity using minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. For anticancer potential, employ cell viability assays (e.g., MTT) on cancer cell lines, noting IC values . Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments.

Q. What are optimal storage conditions to ensure stability?

Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the chloro group or decarboxylation. Purity (>95%) should be confirmed via HPLC before use .

Advanced Research Questions

Q. How can conflicting synthetic yields reported in literature be resolved?

Discrepancies may arise from catalyst purity (e.g., Pd vs. Cu), solvent drying, or inert atmosphere conditions. Reproduce methods from multiple sources (e.g., PubChem vs. Kumar et al.) and analyze byproducts via LC-MS to identify competing reaction pathways . Statistical tools like Design of Experiments (DoE) can optimize parameters systematically.

Q. What mechanistic insights exist for palladium-catalyzed cyclization in its synthesis?

DFT calculations suggest Pd(0) intermediates facilitate oxidative addition with chlorophenyl groups, followed by reductive elimination to form the quinoline core . Kinetic studies (e.g., variable-temperature NMR) can track intermediate formation. Compare with copper-catalyzed pathways, which may involve radical mechanisms .

Q. How do substituents influence structure-activity relationships (SAR) in drug discovery?

Replace the chloro group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to modulate bioavailability and target binding. Computational docking (e.g., AutoDock) predicts interactions with enzymes like topoisomerase II, validated by enzymatic inhibition assays .

Q. What strategies address low solubility in biological assays?

Prepare water-soluble derivatives (e.g., sodium salts of the carboxylic acid) or use co-solvents (DMSO ≤1% v/v). Characterize solubility via shake-flask method and validate in PBS (pH 7.4) . Nanoformulation (e.g., liposomes) may enhance cellular uptake .

Q. How can analytical challenges (e.g., HPLC peak splitting) be troubleshooted?

Peak splitting often indicates residual starting materials or stereoisomers. Use chiral columns (e.g., Chiralpak AD-H) or ion-pair reagents (e.g., TFA) to improve resolution. Confirm purity via orthogonal methods (e.g., -NMR integration) .

Q. What computational methods predict the compound’s physicochemical properties?

Employ QSPR models in software like ACD/Labs or EPI Suite to estimate logP, pKa, and solubility. Cross-validate with experimental data from NIST Chemistry WebBook . Molecular dynamics simulations assess membrane permeability .

Q. How are toxicity and off-target effects minimized during lead optimization?

Perform high-throughput screening (HTS) against kinase panels to identify selectivity. Use Ames test for mutagenicity and hERG assay for cardiac liability. Metabolite profiling (e.g., CYP450 enzymes) identifies potential toxic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。